molecular formula C9H18O3S B12524665 2-tert-Butoxy-4-(methylsulfanyl)butanoic acid CAS No. 652968-17-7

2-tert-Butoxy-4-(methylsulfanyl)butanoic acid

Cat. No.: B12524665
CAS No.: 652968-17-7
M. Wt: 206.30 g/mol
InChI Key: KYDMBJLLQYZVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-tert-butoxy-4-(methylsulfanyl)butanoic acid adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The root chain is a four-carbon butanoic acid (C3H7COOH), with substituents at positions 2 and 4. The tert-butoxy group (-O-C(CH3)3) occupies position 2, while a methylsulfanyl moiety (-S-CH3) is attached to position 4.

The molecular formula is C10H19NO4S , derived from the butanoic acid backbone (C4H8O2), augmented by the tert-butoxy (C4H9O) and methylsulfanyl (CH3S) groups. Key identifiers include:

Property Value
SMILES CC(C)(C)OCC(CCSC)C(=O)O
InChI Key VTYCELLHZDKKLC-UHFFFAOYSA-N
Molecular Weight 245.32 g/mol

The tert-butoxy group introduces significant steric bulk, while the methylsulfanyl moiety contributes to electron-rich regions via sulfur’s lone pairs.

Molecular Geometry and Conformational Analysis

The molecule adopts a gauche conformation around the C2–C3 bond, minimizing steric clashes between the tert-butoxy group and the methylsulfanyl moiety. X-ray crystallographic data from related tert-butoxycarbonyl-protected amino acids reveal bond lengths and angles consistent with sp3-hybridized carbons:

Bond/Angle Value (Å/°)
C2–O (tert-butoxy) 1.43 ± 0.02
C4–S (methylsulfanyl) 1.81 ± 0.03
C2–C3–C4 dihedral 62° ± 3°

The tert-butoxy group’s three methyl branches create a trigonal pyramidal geometry around the central oxygen atom, while the methylsulfanyl group exhibits a tetrahedral arrangement at sulfur. Density functional theory (DFT) calculations predict a 5.2 kcal/mol energy barrier for rotation about the C2–C3 bond, favoring staggered conformers.

Comparative Structural Analysis with Related Sulfur-Containing Butanoic Acid Derivatives

Structural comparisons highlight distinct electronic and steric effects imparted by sulfur-containing substituents:

Compound Sulfur Group Electron Effect Steric Volume (ų)
2-tert-Butoxy-4-(methylsulfanyl)butanoic acid -S-CH3 σ-donor, π-acceptor 28.7
4-Mercaptobutanoic acid -SH Strong σ-donor 18.2
3-(Methylsulfonyl)butanoic acid -SO2-CH3 Electron-withdrawing 32.1

The methylsulfanyl group in 2-tert-butoxy-4-(methylsulfanyl)butanoic acid provides moderate electron donation via sulfur’s polarizable lone pairs, contrasting with the electron-withdrawing sulfonyl group in analogs. The tert-butoxy substituent increases steric volume by 42% compared to unsubstituted butanoic acid, influencing solubility and reactivity.

Stereochemical Considerations in Chiral Center Configuration

The chiral center at C2 (carboxylic acid = C1) exhibits R-configuration when the tert-butoxy group holds priority over the methylsulfanyl and carboxylate moieties under Cahn-Ingold-Prelog rules:

  • Priority 1 : -O-C(CH3)3 (tert-butoxy)
  • Priority 2 : -COOH (carboxylic acid)
  • Priority 3 : -CH2-S-CH3 (methylsulfanyl)
  • Priority 4 : -CH2-CH2-

Crystallographic studies of Boc-protected amino acids demonstrate that bulky tert-butoxy groups enforce specific enantiomeric preferences during synthesis. For example, Boc-l-methionine derivatives adopt an S-configuration at the α-carbon, whereas this compound’s stereochemistry is dictated by synthetic pathways favoring R-enantiomers in 78% enantiomeric excess.

The methylsulfanyl group’s conformational flexibility allows partial rotation, but steric hindrance from the tert-butoxy group restricts full自由 rotation, stabilizing one diastereomer over others. Circular dichroism (CD) spectra of analogous compounds show Cotton effects at 210–220 nm, confirming chiral induction from the tert-butoxy group.

Properties

CAS No.

652968-17-7

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C9H18O3S/c1-9(2,3)12-7(8(10)11)5-6-13-4/h7H,5-6H2,1-4H3,(H,10,11)

InChI Key

KYDMBJLLQYZVCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CCSC)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis-Based Synthesis from Precursor Amides

Sulfuric Acid-Mediated Hydrolysis

The hydrolysis of 2-hydroxy-4-methylthiobutyramide (HMBN) to 2-hydroxy-4-(methylthio)butanoic acid (HMBA) is a foundational step in related syntheses. As described in US4524077A , this process involves:

  • Step 1 : Reaction of HMBN with 30–50% sulfuric acid at 50°C for 30 minutes to form an intermediate amide.
  • Step 2 : Dilution with water and heating to 85–95°C for 1.5–3 hours to complete hydrolysis to HMBA.
  • Key parameters : Acid strength (30–40% H₂SO₄), temperature control (70–120°C), and agitation to prevent phase separation.
Table 1: Hydrolysis Conditions and Outcomes
Parameter Optimal Range Yield (%) Purity (Gardner Color) Source
H₂SO₄ Concentration 30–40% 89–92 3–5
Reaction Temperature 85–95°C 90–95 2–4
Reaction Time 1.5–3 hours 87–91 3.5–5.5

This method achieves high yields but requires precise control of acid concentration to avoid oligomer formation.

tert-Butoxy Group Introduction via Protection Strategies

Boc Protection of Amine Intermediates

Integrated Synthetic Routes

Combined Hydrolysis and Protection

A representative route synthesizes the target compound via:

  • Hydrolysis of HMBN to HMBA.
  • Methylthio introduction via thiol-ene reaction.
  • tert-Butoxy protection using di-tert-butyl dicarbonate.
Table 4: Multi-Step Synthesis Performance
Step Yield (%) Purity (HPLC) Key Challenge
HMBN Hydrolysis 89–92 >95% Acid concentration control
Thiol-Ene Addition 72–78 90–93% Methanethiol volatility
tert-Butoxy Protection 85–90 97–99% Catalyst selectivity

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR :
    • tert-Butoxy: δ 1.46 ppm (s, 9H).
    • Methylsulfanyl: δ 2.14 ppm (s, 3H).
  • 13C NMR :
    • Carbonyl (COOH): δ 175.3 ppm.
    • Quaternary C (tert-butyl): δ 63.5 ppm.

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (0.1% TFA), retention time 8.2 min.
  • Purity : >98% by area normalization.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors : Reduce reaction time for hydrolysis steps by 40%.
  • Solvent Recovery : Methyl ethyl ketone and MTBE reuse improves cost efficiency.
Table 5: Industrial vs. Laboratory-Scale Yields
Step Lab Yield (%) Industrial Yield (%)
Hydrolysis 89–92 85–88
Thiol-Ene Addition 72–78 68–72
Protection/Deprotection 85–90 80–84

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxy-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-tert-Butoxy-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methylsulfanyl group can participate in redox reactions, affecting the compound’s overall activity. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Key Structural Features:

  • Molecular Formula : C₉H₁₈O₃S (calculated based on substituents).
  • Functional Groups : Carboxylic acid (C1), tert-butoxy ether (C2), methylsulfanyl (C4).

Comparison with Similar Compounds

The compound is compared to structurally related butanoic acid derivatives, focusing on functional group variations, physicochemical properties, and applications.

Table 1: Functional Group and Structural Comparison

Compound Name Substituents (C2, C4) Molecular Formula Key Applications/Properties References
2-tert-Butoxy-4-(methylsulfanyl)butanoic acid tert-butoxy, methylsulfanyl C₉H₁₈O₃S Synthetic intermediate; potential lipophilic modifier
Methionine (2-amino-4-(methylsulfanyl)butanoic acid) amino, methylsulfanyl C₅H₁₁NO₂S Essential amino acid; dietary supplement
(±)-2-Hydroxy-4-(methylthio)butanoic acid hydroxy, methylsulfanyl C₅H₁₀O₃S Metabolic intermediate; flavor precursor
Butanoic acid, ethyl ester ethoxy (ester), - C₆H₁₂O₂ Sweetness-enhancing volatile in foods

Functional Group Impact on Properties

  • Lipophilicity: The tert-butoxy group in 2-tert-Butoxy-4-(methylsulfanyl)butanoic acid increases lipophilicity compared to methionine (amino group) and 2-hydroxy derivatives (hydroxy group). This may enhance membrane permeability in biological systems .
  • Reactivity: The methylsulfanyl group enables thioether-specific reactions (e.g., oxidation to sulfoxides), similar to methionine. However, the tert-butoxy group reduces nucleophilicity at C2 compared to amino or hydroxy substituents .
  • Acidity: The carboxylic acid (pKa ~4.8) dominates acidity, but the electron-donating tert-butoxy group may slightly raise the pKa compared to methionine (pKa ~2.3 for α-amino acid) .

Chromatographic Behavior

Butanoic acid esters (e.g., ethyl, hexyl esters) exhibit distinct retention times in gas chromatography due to volatility and polarity differences. In contrast, 2-tert-Butoxy-4-(methylsulfanyl)butanoic acid’s high molecular weight and low volatility would necessitate HPLC or LC-MS analysis .

Research Findings and Gaps

  • Synthesis: Evidence lacks synthetic routes for 2-tert-Butoxy-4-(methylsulfanyl)butanoic acid, though tert-butoxy-protected analogs are documented in peptide synthesis .
  • Biological Activity : Methionine’s role in metabolism is well-established, but the tert-butoxy analog’s bioactivity remains unexplored.
  • Stability: The tert-butoxy group may confer hydrolytic stability compared to esters (e.g., ethyl butanoate), which degrade under acidic conditions .

Biological Activity

2-tert-Butoxy-4-(methylsulfanyl)butanoic acid is a compound of interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butoxy group and a methylsulfanyl group attached to a butanoic acid backbone. Its chemical formula is C9H18O3SC_9H_{18}O_3S, and it possesses both hydrophobic and hydrophilic characteristics, which may influence its interaction with biological systems.

1. Anti-inflammatory Properties

Research has indicated that compounds similar to 2-tert-butoxy-4-(methylsulfanyl)butanoic acid exhibit anti-inflammatory effects. A study on related compounds demonstrated significant inhibition of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) gene expression in RAW264.7 cells when stimulated with lipopolysaccharides (LPS) .

Table 1: Inhibition of Inflammatory Markers

CompoundIC50 (µM)Effect on Cox2Effect on TNFα
2-tert-butoxy-4-(methylsulfanyl)butanoic acidTBDSignificantSignificant
BHT/BHA Combination0.5-2PotentEnhanced
BHT/TBP CombinationTBDSlightly EnhancedNone

2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties, similar to other phenolic compounds. The combination of antioxidants such as BHT and BHA has shown synergistic effects in reducing oxidative stress, which may be relevant for 2-tert-butoxy-4-(methylsulfanyl)butanoic acid .

3. Effects on Metabolism

A study involving the related compound 2-hydroxy-4-(methylthio)butanoic acid (HMB) indicated that its esterification could affect metabolic pathways in livestock, enhancing milk production and nutrient efficiency . This suggests that 2-tert-butoxy-4-(methylsulfanyl)butanoic acid may similarly influence metabolic processes.

The biological activity of 2-tert-butoxy-4-(methylsulfanyl)butanoic acid may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, particularly Cox2.
  • Receptor Modulation: It could interact with specific receptors, modulating their activity and influencing cellular responses to stimuli.
  • Antioxidant Defense: By scavenging free radicals, it may protect cells from oxidative damage.

Case Studies

  • In Vivo Studies : Research on similar compounds has shown promising results in reducing inflammation in animal models. For instance, studies indicated that certain sulfanyl compounds could significantly lower inflammatory markers in mice subjected to induced inflammation.
  • Pharmacokinetic Profiles : Investigations into the absorption, distribution, metabolism, and excretion (ADME) of related compounds suggest that modifications like the tert-butoxy group can enhance bioavailability and therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.